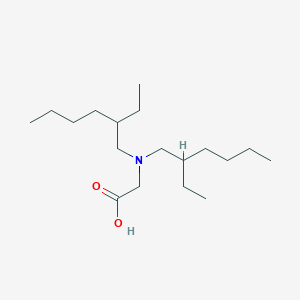

N,N-Bis(2-ethylhexyl)glycine

Description

N,N-Bis(2-ethylhexyl)glycine is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. It belongs to the broad class of N-substituted amino acids, where one or both hydrogen atoms of the amino group (-NH2) are replaced by other functional groups. Specifically, it is an N,N-dialkylated amino acid, with two 2-ethylhexyl groups attached to the nitrogen atom.

The substitution of hydrogen atoms with alkyl chains dramatically alters the physicochemical properties of the parent amino acid. acs.org In the case of this compound, the key transformations include:

Increased Lipophilicity: The two C8 alkyl chains render the molecule highly nonpolar or lipophilic (fat-soluble), in stark contrast to the hydrophilic (water-soluble) nature of glycine. This suggests high solubility in organic solvents and poor solubility in water.

Steric Hindrance: The bulky and branched 2-ethylhexyl groups create significant steric crowding around the nitrogen atom and the carboxylic acid group. This steric hindrance can influence its reactivity and, crucially, its ability to coordinate with metal ions.

Modified Coordination Chemistry: While glycine readily acts as a bidentate ligand, forming stable chelate rings with metal ions through its amino and carboxylate groups, the N,N-disubstitution in this molecule prevents the nitrogen from participating in coordination in the same way. researchgate.net However, the molecule can still act as a ligand, primarily through the carboxylate oxygen atoms.

The study of such alkyl-substituted amino acids is crucial for developing molecules with tailored properties for applications ranging from synthesis to materials science. ontosight.ai

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H37NO2 | Calculated |

| Molecular Weight | 299.49 g/mol | Calculated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| LogP (Octanol-Water Partition Coefficient) | High (Estimated) | Inferred from structure |

A specific, detailed historical research timeline for this compound is not prominent in publicly accessible scientific literature. However, the academic interest in functionally similar molecules provides a clear context for its likely synthesis and study. Research into modifying amino acids is a long-standing field. Early work focused on synthesizing derivatives for peptide chemistry or to create ligands for coordination chemistry. researchgate.netorgsyn.org

In more recent decades, research has focused on designing amino acid derivatives with specific functionalities. A notable example is the development of amic acid-type extractants, such as N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG), which bears a structural resemblance to this compound. researchgate.net These compounds have been extensively studied since the early 2000s for their ability to selectively extract metals in hydrometallurgical processes. This suggests that related structures like this compound would have been synthesized and evaluated as part of a broader investigation into structure-activity relationships for metal extraction or other applications.

While dedicated publications are scarce, the molecular structure of this compound points toward several significant and plausible research applications.

Solvent Extraction and Hydrometallurgy: The combination of a hydrophilic chelating head (the glycine carboxylate group) and large, lipophilic tails (the 2-ethylhexyl groups) is the hallmark of an effective solvent extraction reagent. It is plausible that this compound could be used to transfer metal ions from an aqueous solution into an organic phase. Research in this area would involve studying its extraction efficiency for various metals, understanding the extraction mechanism (e.g., cation exchange), and determining the stoichiometry of the extracted metal-ligand complex. Structurally related amic acids and diglycolamic acids are actively researched for extracting lanthanides and other valuable metals. acs.org

Corrosion Inhibition: Many organic compounds that contain heteroatoms (like nitrogen and oxygen) and long alkyl chains are effective corrosion inhibitors for metals. These molecules function by adsorbing onto the metal surface to form a protective, hydrophobic barrier film. Given its structure, this compound is a strong candidate for a corrosion inhibitor, particularly in non-aqueous or multiphasic systems like those found in the oil and gas industry.

Materials Science and Surfactants: The amphiphilic nature of the molecule (possessing both hydrophilic and hydrophobic parts) suggests potential applications as a specialty surfactant or a modifier for polymers and other materials. ontosight.aismolecule.com It could be used to alter surface properties, act as an emulsifier, or serve as a building block for more complex functional materials.

| Compound Name | Structure | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Glycine | H2N-CH2-COOH | 75.07 | Parent amino acid, hydrophilic. |

| N-(2-Ethylhexyl)glycine | (C8H17)HN-CH2-COOH | 187.28 nih.gov | Mono-alkylation increases lipophilicity. nih.gov |

| This compound | (C8H17)2N-CH2-COOH | 299.49 | Di-alkylation creates a highly lipophilic, sterically hindered molecule. |

Properties

CAS No. |

67332-78-9 |

|---|---|

Molecular Formula |

C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

2-[bis(2-ethylhexyl)amino]acetic acid |

InChI |

InChI=1S/C18H37NO2/c1-5-9-11-16(7-3)13-19(15-18(20)21)14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3,(H,20,21) |

InChI Key |

PWTVLYMSNPZQFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N,n Bis 2 Ethylhexyl Glycine

Established Synthetic Pathways for N,N-Bis(2-ethylhexyl)glycine

Traditional methods for the synthesis of N,N-dialkylated amino acids provide a foundation for the preparation of this compound. These routes typically involve the formation of the carbon-nitrogen bonds through either reductive amination or direct alkylation of a glycine (B1666218) precursor.

Reductive Amination Routes for this compound

Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of a glycine precursor with a source of the 2-ethylhexyl group, or the reaction of glyoxylic acid with bis(2-ethylhexyl)amine (B85733).

The general mechanism for reductive amination of an aldehyde or ketone with a secondary amine proceeds through the formation of an iminium ion, which is then reduced to the corresponding tertiary amine. stackexchange.com In the synthesis of this compound from glyoxylic acid and bis(2-ethylhexyl)amine, the reaction would proceed as follows:

Iminium Ion Formation: The nitrogen of bis(2-ethylhexyl)amine attacks the carbonyl carbon of glyoxylic acid to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a sterically hindered iminium ion.

Reduction: The iminium ion is then reduced by a suitable reducing agent to yield this compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). stackexchange.com Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) can also be employed. wikipedia.org

| Reactants | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Glyoxylic acid, Bis(2-ethylhexyl)amine | H₂ | Rhodium on Carbon | Water/Organic Solvent | Ambient | High | google.com |

| Aldehyde/Ketone, Secondary Amine | Sodium Triacetoxyborohydride | - | THF or DCE | Room Temperature | Good to Excellent | stackexchange.com |

This table presents generalized conditions for reductive amination reactions that could be adapted for the synthesis of this compound, as specific data for this exact compound is limited in the provided search results.

Alkylation of Glycine Derivatives Leading to this compound

Direct N-alkylation of glycine or its esters with two equivalents of a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in the presence of a base is another established route. To avoid side reactions such as O-alkylation of the carboxyl group and to improve solubility, glycine esters (e.g., glycine ethyl ester) are often used as the starting material.

The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the nitrogen atom of the glycine derivative attacks the electrophilic carbon of the 2-ethylhexyl halide. The presence of a base is crucial to deprotonate the nitrogen atom, increasing its nucleophilicity.

A significant challenge in this approach is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. However, when synthesizing a tertiary amine from a primary amine starting material, this is the desired outcome. The steric hindrance of the 2-ethylhexyl groups can also slow down the reaction rate.

| Glycine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Glycine ethyl ester hydrochloride | Benzyl (B1604629) bromide | Potassium hydroxide | Toluene | 25 | High (for mono-alkylation) | researchgate.net |

| N-(Diphenylmethylene)glycinate tert-butyl ester | Various alkyl halides | Cesium hydroxide | Dichloromethane/Water | Room Temperature | High | researchgate.net |

Amidation and Subsequent Reduction Strategies

While less common for the direct synthesis of N,N-dialkylamino acids, a strategy involving amidation followed by reduction could theoretically be employed. This would involve the acylation of bis(2-ethylhexyl)amine with a suitable two-carbon electrophile containing a latent carboxylic acid functionality, followed by reduction of the amide carbonyl group. For instance, reaction with chloroacetyl chloride would yield N,N-bis(2-ethylhexyl)-2-chloroacetamide, which could then be subjected to reduction and hydrolysis steps. However, this multi-step approach is generally less efficient than direct alkylation or reductive amination.

Advanced and Novel Synthetic Approaches to this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of N-alkylated amino acids. These approaches often rely on the use of catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis Methods for Enhanced Selectivity

Catalytic methods offer significant advantages in terms of reaction efficiency and selectivity. For the synthesis of this compound, catalytic reductive amination and N-alkylation are promising avenues.

In catalytic reductive amination , the use of heterogeneous catalysts, such as platinum on carbon, can offer high selectivity and ease of catalyst separation. frontiersin.org The mechanism on a heterogeneous catalyst surface involves the adsorption of the reactants, followed by a series of surface-mediated reactions. tandfonline.com

For catalytic N-alkylation , ruthenium-based catalysts have been shown to be effective for the direct N-alkylation of α-amino acid esters with alcohols, a process that generates water as the only byproduct. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the amino acid ester and subsequent regeneration of the catalyst.

| Reaction Type | Catalyst | Reactants | Key Advantages | Reference |

| Reductive Amination | Platinum on Carbon | Nitroarenes, Aldehydes | High selectivity, Industrial applicability | frontiersin.org |

| N-Alkylation | Ruthenium complexes | α-Amino acid esters, Alcohols | Atom-economic, Water as byproduct | nih.gov |

This table highlights catalytic approaches that could be applied to the synthesis of this compound, demonstrating the potential for improved efficiency and selectivity.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry strategies can be implemented.

One key approach is the use of atom-economical reactions , such as the direct catalytic N-alkylation of glycine with 2-ethylhexanol, which produces water as the sole byproduct. nih.gov This avoids the use of stoichiometric reagents and the generation of salt waste, which is common in traditional alkylation methods.

The use of renewable starting materials is another important aspect. While 2-ethylhexanol is typically derived from petrochemical sources, research into bio-based alternatives could enhance the green profile of the synthesis.

Furthermore, the development of one-pot syntheses can significantly reduce waste and energy consumption by minimizing purification steps. One-pot reductive amination procedures, where the imine formation and reduction occur in the same reaction vessel, are a prime example of this approach. nih.govtandfonline.com

Finally, the use of aqueous reaction media can replace volatile organic solvents, leading to a safer and more environmentally benign process. The synthesis of N-substituted glycine derivatives in water has been reported, demonstrating the feasibility of this approach. nih.gov

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry to the synthesis of N,N-disubstituted amino acids like this compound offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput production. google.com A continuous synthesis process for this compound would likely be designed around the reductive amination of glyoxylic acid with bis(2-ethylhexyl)amine or the direct alkylation of a glycine derivative.

A hypothetical flow setup for the reductive amination route would involve pumping streams of bis(2-ethylhexyl)amine, glyoxylic acid, and a reducing agent through a packed-bed reactor containing a heterogeneous catalyst. The high surface-to-volume ratio in the microreactor enhances mixing and temperature control, leading to higher conversion rates and yields. youtube.com Key parameters such as residence time, temperature, pressure, and stoichiometry can be precisely controlled to optimize the reaction. For instance, increasing the temperature in a pressurized flow reactor can accelerate reaction rates safely beyond the solvent's atmospheric boiling point. organic-chemistry.org

Table 1: Illustrative Parameters for Continuous Synthesis of N,N-Dialkyl Glycines via Reductive Amination

| Parameter | Range | Effect on Synthesis |

| Residence Time | 5 - 60 min | Longer residence time generally increases conversion, but may lead to side product formation. |

| Temperature | 60 - 150 °C | Higher temperatures accelerate the rate of imine formation and reduction. |

| Pressure | 10 - 100 bar | Elevated pressure is primarily used to maintain the solvent in a liquid state above its boiling point and to increase the concentration of gaseous reactants like hydrogen. |

| Catalyst | Pd/C, PtO₂, Raney Ni | The choice of catalyst influences reaction rate and selectivity. Heterogeneous catalysts are preferred for flow systems for ease of separation. |

| Flow Rate | 0.1 - 10 mL/min | Inversely related to residence time; faster flow rates increase throughput but may decrease conversion. beilstein-journals.org |

This methodology allows for the on-demand generation of the product and can be integrated with in-line purification and analysis techniques, creating a fully automated and efficient manufacturing process. uc.pt

Mechanistic Elucidation of this compound Formation Reactions

The primary route for synthesizing this compound is the reductive amination of glyoxylic acid with bis(2-ethylhexyl)amine. This reaction proceeds through a two-step mechanism involving the initial formation of an iminium intermediate, followed by its reduction.

Kinetic Studies of Key Synthetic Steps

Kinetic studies on analogous reductive amination reactions reveal that the rate-determining step can vary depending on the reaction conditions, particularly the pH. nih.gov The initial formation of the iminium ion from the amine and glyoxylic acid is a condensation reaction that is typically acid-catalyzed. However, at very low pH, the amine nucleophile becomes protonated, which reduces its reactivity and slows the reaction. Conversely, the reduction of the iminium ion is generally faster at lower pH due to the increased electrophilicity of the protonated iminium species.

Therefore, an optimal pH must be maintained to balance the rate of iminium ion formation and its subsequent reduction. In the synthesis of this compound, the bulky 2-ethylhexyl groups may introduce steric hindrance, potentially slowing down both the initial nucleophilic attack and the final reduction step compared to less hindered secondary amines. The reaction rate is also highly dependent on the choice of reducing agent and catalyst. Stronger reducing agents or more active catalysts, such as palladium on carbon (Pd/C) under hydrogen pressure, can significantly accelerate the reduction step. google.com

Identification and Characterization of Reaction Intermediates

The key reaction intermediate in the reductive amination pathway is the iminium ion, formed from the condensation of bis(2-ethylhexyl)amine and glyoxylic acid. This intermediate is generally unstable and is reduced in situ.

Reaction Scheme:

Nucleophilic Addition: The secondary amine, bis(2-ethylhexyl)amine, attacks the carbonyl carbon of glyoxylic acid to form a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated under acidic conditions, followed by the elimination of a water molecule to form the electrophilic iminium ion.

Reduction: A hydride, typically from a reducing agent like sodium cyanoborohydride or from the surface of a hydrogenation catalyst, attacks the iminium carbon to yield the final product, this compound. youtube.com

The presence of this iminium intermediate can be inferred through mechanistic studies, although its direct isolation is often not feasible due to its high reactivity. Spectroscopic techniques could potentially be used to observe this transient species under specific conditions.

Influence of Reaction Conditions on Pathway Selectivity

Reaction conditions play a critical role in directing the selectivity of the synthesis, primarily by influencing the competition between the desired reductive amination pathway and the simple reduction of the starting glyoxylic acid to glycolic acid.

Table 2: Influence of Reaction Conditions on Selectivity

| Condition | Influence on Selectivity | Rationale |

| pH | Optimal pH (typically 4-6) favors reductive amination. | Balances the need for a free amine nucleophile for iminium formation against the acid-catalyzed dehydration and reduction steps. At very high or low pH, competing reactions may dominate. nih.gov |

| Reducing Agent | Selective reducing agents are crucial. | Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective because they readily reduce the iminium ion intermediate but reduce the starting carbonyl compound much more slowly. youtube.com |

| Temperature | Moderate temperatures are generally preferred. | Higher temperatures can increase the rate of side reactions and decomposition of reactants or products. |

| Catalyst | Heterogeneous catalysts (e.g., Pd/C) with H₂ are highly selective. | Catalytic hydrogenation is a clean and efficient method that often provides high selectivity for the reductive amination product with water as the only byproduct. google.com |

By carefully controlling these parameters, the synthesis can be optimized to maximize the yield of this compound while minimizing the formation of impurities.

Chemical Reactivity and Derivatization Strategies of N,n Bis 2 Ethylhexyl Glycine

Reactivity of the Carboxylic Acid Moiety in N,N-Bis(2-ethylhexyl)glycine

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and the reduction to an alcohol, which can be further functionalized.

Esterification and Amidation Reactions

The carboxylic acid of this compound can be converted to its corresponding esters through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. Due to the equilibrium nature of this reaction, the removal of water is typically required to drive the reaction to completion. Alternatively, Steglich esterification, which uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed under milder, neutral conditions. nih.gov This method is often preferred for more sensitive substrates.

Amidation reactions proceed by activating the carboxylic acid group, followed by nucleophilic attack by a primary or secondary amine. The use of peptide coupling reagents is the most common strategy for this transformation. Reagents such as benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or DCC can efficiently mediate the formation of the amide bond under mild conditions. nih.govmasterorganicchemistry.com The reaction involves the in-situ formation of a highly reactive activated ester, which is then readily converted to the amide upon reaction with the desired amine. The steric hindrance from the bulky 2-ethylhexyl groups may necessitate longer reaction times or slightly elevated temperatures compared to less hindered N-alkylated amino acids.

| Reaction Type | Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| Esterification | Fischer-Speier | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol, water removal |

| Esterification | Steglich | Alcohol (R'-OH), DCC, DMAP | Anhydrous organic solvent (e.g., DCM), room temperature |

| Amidation | Peptide Coupling | Amine (R'R''NH), Coupling Agent (e.g., DCC, BOP) | Anhydrous organic solvent (e.g., DMF, DCM), room temperature |

Reduction to Alcohol and Further Derivatization

The carboxylic acid functionality can be completely reduced to a primary alcohol, yielding 2-(Bis(2-ethylhexyl)amino)ethan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride reagent and liberate the alcohol product. ucalgary.calibretexts.org

The resulting primary alcohol, 2-(Bis(2-ethylhexyl)amino)ethan-1-ol, is a versatile intermediate for further derivatization. chemspider.com The hydroxyl group can undergo a wide range of reactions typical of primary alcohols, including oxidation to an aldehyde, conversion to alkyl halides, or ether and ester formation, thereby providing access to a diverse array of new compounds.

Reactivity of the Tertiary Amine Functionality in this compound

The tertiary amine nitrogen atom in this compound is nucleophilic and basic, allowing for reactions such as quaternization and oxidation.

Quaternization Reactions and Salt Formation

As a tertiary amine, this compound can undergo quaternization via the Menshutkin reaction, where it acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a quaternary ammonium (B1175870) salt. wikipedia.org This Sₙ2 reaction is highly dependent on the steric environment of the amine. researchgate.net The two bulky 2-ethylhexyl groups significantly hinder the approach to the nitrogen atom, which can lead to slower reaction rates compared to less sterically encumbered tertiary amines. semanticscholar.org The reaction is typically performed in a polar aprotic solvent. wikipedia.org The resulting quaternary ammonium salt, a type of betaine (B1666868) if the carboxyl group is deprotonated, exhibits increased water solubility and modified chemical properties.

Furthermore, the basic nature of the tertiary amine allows it to readily react with both inorganic and organic acids to form ammonium salts. This acid-base reaction is typically rapid and quantitative.

| Reaction Type | Key Reagents | Product Type | Influencing Factors |

|---|---|---|---|

| Quaternization (Menshutkin Reaction) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Steric hindrance, solvent polarity, nature of halide |

| Salt Formation | Acid (e.g., HCl, Acetic Acid) | Ammonium Salt | pKa of the amine and acid |

Oxidation Reactions of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). nii.ac.jpnih.gov The reaction converts the tertiary amine into a polar N-oxide functional group, which alters the molecule's electronic properties and reactivity. Heterocyclic N-oxides, for instance, are known to be useful oxidants in certain organic reactions. researchgate.netmdpi.com The formation of the N-oxide derivative of this compound can enhance its polarity and coordination ability.

Functionalization of the 2-Ethylhexyl Side Chains of this compound

The 2-ethylhexyl side chains consist of saturated C-H bonds, which are generally unreactive. However, modern synthetic methods provide strategies for their functionalization.

The most promising strategy for the selective derivatization of these alkyl chains is transition-metal-catalyzed C-H activation. mdpi.comacs.org Catalysts based on palladium, rhodium, or ruthenium can, in the presence of a directing group, selectively cleave a C-H bond and replace it with a new functional group. nih.govacs.org In this compound, either the amine or the carboxylic acid moiety could potentially act as an internal directing group, guiding the metal catalyst to a specific C-H bond on one of the side chains, although this would require significant empirical optimization.

A more classical, though less selective, approach is free-radical halogenation. This method involves reacting the compound with a halogen (e.g., Br₂) under UV light or with a radical initiator. This process generates a mixture of halogenated products at various positions on the alkyl chains, which could then be used in subsequent nucleophilic substitution reactions. However, controlling the regioselectivity of this reaction is a significant challenge. nih.gov

Selective Alkyl Chain Modifications

Direct and selective modification of the 2-ethylhexyl chains in this compound is challenging due to the generally unreactive nature of alkyl groups. Such modifications would likely require harsh reaction conditions that could potentially degrade other parts of the molecule. More feasible strategies for altering the alkyl substituents involve the synthesis of N,N-dialkyl glycine (B1666218) derivatives with desired functionalities from the outset, rather than post-synthetic modification of existing alkyl chains.

A general approach to synthesizing N-alkylated amino acids is through the direct N-alkylation of unprotected α-amino acids with alcohols. nih.gov This method offers a pathway to introduce a variety of alkyl groups. For instance, glycine can be N,N-di-alkylated with different alcohols, suggesting that this compound could be synthesized from glycine and 2-ethylhexanol. nih.gov By using a functionalized alcohol in this synthesis, a modified alkyl chain can be incorporated from the beginning.

Another synthetic route involves the reaction of an amine with an α-haloester, such as the reaction of di(2-ethylhexyl)amine with ethyl bromoacetate, to form the corresponding N,N-disubstituted glycine ester, which can then be hydrolyzed to the carboxylic acid. This approach allows for the use of various precursor amines with pre-modified alkyl chains.

Introduction of Additional Functional Groups for Specific Applications

The introduction of additional functional groups to this compound can be strategically achieved by targeting the carboxylic acid moiety or by designing derivatives with desired functionalities incorporated during synthesis. These modifications are crucial for tailoring the molecule for specific applications, such as metal extraction.

A notable example of a structurally related compound with an additional functional group is N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG). researchgate.net This molecule contains an additional amide linkage and has been investigated for its utility in the extraction and separation of metal ions like cobalt(II) and nickel(II). researchgate.netresearchgate.net The synthesis of D2EHAG involves the reaction of N,N-di(2-ethylhexyl)amine with 2-chloro-N-(carboxymethyl)acetamide. This demonstrates a strategy where a glycine derivative is functionalized with a side chain containing both amide and carboxylic acid groups, enhancing its metal-chelating properties.

The carboxylic acid group of this compound itself is a prime site for derivatization. Standard organic reactions can be employed to introduce new functional groups:

Amide Formation: The carboxylic acid can be converted to an amide by reacting it with a primary or secondary amine in the presence of a coupling agent. jackwestin.comsemanticscholar.org This allows for the introduction of a wide array of functional groups, depending on the structure of the amine used.

Esterification: Reaction with an alcohol under acidic conditions will yield an ester. semanticscholar.org This can be used to alter the solubility of the molecule or to introduce a functionalized alcohol moiety.

The following table summarizes potential derivatization reactions of the carboxylic acid group of this compound and the functional groups that can be introduced.

| Reaction Type | Reagent | Functional Group Introduced | Potential Application |

| Amidation | Amine (R-NH2) | Amide (-CONH-R) | Metal chelation, polymer synthesis |

| Esterification | Alcohol (R-OH) | Ester (-COO-R) | Surfactant synthesis, pro-drug design |

Formation of Ionic Liquids and Zwitterionic Species from this compound

Amino acids are versatile building blocks for the synthesis of ionic liquids (ILs) due to the presence of both acidic (carboxylic acid) and basic (amino) groups. nih.gov N,N-disubstituted amino acids like this compound can be converted into ionic liquids or can exist as zwitterionic species.

Formation of Ionic Liquids:

Ionic liquids are salts with melting points below 100 °C. nih.gov this compound can be a precursor to ILs in several ways:

Cation Formation (Quaternization): The tertiary amine of this compound can be quaternized by reacting it with an alkylating agent (e.g., an alkyl halide). This reaction creates a quaternary ammonium cation with a covalently attached carboxylate group, which can then be paired with a variety of anions to form an ionic liquid. The general reaction is as follows: (CH₃(CH₂)₃CH(C₂H₅)CH₂)₂NCH₂COOH + R-X → [(CH₃(CH₂)₃CH(C₂H₅)CH₂)₂N(R)CH₂COOH]⁺X⁻

Anion Formation (Deprotonation): The carboxylic acid group can be deprotonated with a suitable base to form a carboxylate anion. This anion can then be paired with a large organic cation (e.g., imidazolium, phosphonium) to form an ionic liquid. The general reaction is: (CH₃(CH₂)₃CH(C₂H₅)CH₂)₂NCH₂COOH + B → [(CH₃(CH₂)₃CH(C₂H₅)CH₂)₂NCH₂COO]⁻BH⁺ (where B is a base)

The bulky and flexible bis(2-ethylhexyl) groups are expected to result in ionic liquids with low melting points and good solubility in organic solvents. The properties of the resulting ionic liquid, such as viscosity, thermal stability, and miscibility with other liquids, can be tuned by the choice of the counter-ion. core.ac.ukyoutube.com

Formation of Zwitterionic Species:

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. ucsb.edu While simple amino acids like glycine readily form zwitterions in aqueous solution and in the solid state through the transfer of a proton from the carboxylic acid group to the amino group, the situation for N,N-disubstituted glycines is different. nih.gov

In the case of this compound, the nitrogen atom is a tertiary amine. While tertiary amines are basic, the formation of a stable zwitterion by intramolecular proton transfer is less common than in primary or secondary amino acids. The stability of the zwitterionic form of amino acids is highly dependent on the solvent environment, with polar solvents and water molecules playing a crucial role in stabilizing the charge-separated state. ucsb.edunih.gov In the gas phase, the non-zwitterionic (neutral) form is generally more stable. ucsb.edu

For N,N-dialkylglycines, the equilibrium between the neutral and zwitterionic forms can be represented as:

(R)₂NCH₂COOH ⇌ (R)₂N⁺HCH₂COO⁻

The stability of the zwitterion is influenced by the basicity of the nitrogen atom and the acidity of the carboxylic acid group. The electron-donating effect of the two ethylhexyl groups increases the basicity of the nitrogen atom, which would favor protonation. However, the steric hindrance from these bulky groups might affect the solvation and stabilization of the resulting ammonium cation.

The following table outlines the expected forms of this compound in different chemical environments.

| Environment | Predominant Species | Rationale |

| Acidic Solution (low pH) | Cationic | The carboxylic acid is protonated, and the tertiary amine is protonated. |

| Neutral Solution (aqueous) | Zwitterionic/Neutral Equilibrium | An equilibrium between the neutral molecule and the zwitterion, with the position of the equilibrium depending on the specific pKa values and the polarity of the medium. |

| Basic Solution (high pH) | Anionic | The carboxylic acid is deprotonated to form a carboxylate. |

| Non-polar Solvent | Neutral | The non-zwitterionic form is generally more stable in non-polar environments. |

Coordination Chemistry and Metal Complexation by N,n Bis 2 Ethylhexyl Glycine

N,N-Bis(2-ethylhexyl)glycine as a Ligand for Metal Ion Extraction and Separation

The unique combination of a hydrophilic chelating head group (the amino acid moiety) and large hydrophobic alkyl groups gives this compound its utility as a metal extractant. The acidic proton of the carboxylic group can be exchanged for a metal ion, allowing for the transfer of the metal from an aqueous phase to an organic phase in which the ligand is dissolved.

Complexation Mechanisms with Transition Metals

N-substituted glycine (B1666218) derivatives generally coordinate to transition metal ions as bidentate ligands, utilizing the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. nih.govjocpr.com This forms a stable chelate ring structure. nih.gov The specific mechanism of complexation is highly dependent on the pH of the aqueous solution. nih.gov

At low pH values , the carboxylic acid group is protonated. Complexation can still occur, but the ligand may act as a monodentate coordinator through the carboxylate group. nih.gov

At neutral to high pH values (pH > 7) , the carboxylic group is deprotonated, making the ligand anionic. This facilitates a cation-exchange mechanism where the ligand efficiently binds to metal cations, releasing a proton into the aqueous phase. nih.gov

Studies on analogous N-substituted amino acids show that they form stable complexes with a variety of divalent transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). jocpr.com For example, research on N,N-bis(2-hydroxyethyl)glycine (bicine), a structurally related ligand, demonstrated the formation of stable 1:1 complexes with Co(II), Ni(II), and Cu(II). researchgate.net The stoichiometry of the extracted complex in a solvent extraction system is typically determined by slope analysis, which relates the distribution of the metal ion to the concentrations of the extractant and hydrogen ions. For a divalent metal ion (M²⁺) and the ligand (represented as HA), the general extraction equilibrium can be described as:

M²⁺(aq) + n(HA)(org) ⇌ MA₂(HA)n-2(org) + 2H⁺(aq)

The value of 'n' indicates the number of ligand molecules involved in the extracted species.

Selective Extraction of Rare Earth Elements and Actinides

The separation of trivalent lanthanides (Ln³⁺) and actinides (An³⁺) is a critical challenge in nuclear fuel reprocessing and rare earth element (REE) purification. N,N-dialkyl amino acids and their derivatives are effective extractants for these f-block elements.

While specific data for this compound is limited, extensive research on the structurally analogous compound N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA) provides significant insight into the expected behavior. HDEHDGA has demonstrated excellent extraction and separation capabilities for light lanthanides. nih.govacs.org

The extraction of lanthanides by HDEHDGA from chloride media at low pH (1.8–2.8) proceeds via a cation-exchange mechanism. acs.orgnih.gov Slope analysis suggests the formation of an extracted species with the stoichiometry LnA₃·(HA)₁₋₂. nih.govnih.gov In this complex, a core of LnA₃ is formed in the first coordination sphere, which may then associate with one or two additional neutral ligand molecules (HA) in the second coordination sphere through hydrogen bonding. nih.gov The extraction efficiency follows the order Nd > Pr > Ce > La, which is consistent with the trend of decreasing ionic radius across the lanthanide series (lanthanide contraction). nih.gov

HDEHDGA shows superior separation factors for adjacent light lanthanides compared to commercially used organophosphorus extractants, as detailed in the table below. nih.gov

| Extractant | SF (Ce/La) | SF (Pr/Ce) | SF (Nd/Pr) |

|---|---|---|---|

| HDEHDGA | 6.68 | 2.79 | 2.65 |

| P204 (HDEHP) | 2.92 | 1.88 | 1.80 |

| P507 | 3.05 | 1.85 | 1.75 |

| Cyanex 272 | 2.51 | 2.09 | 1.95 |

For actinides, related N,O-hybrid donor ligands have been investigated for their ability to selectively extract An(III) ions from nitric acid solutions, which is relevant for partitioning and transmutation strategies in advanced nuclear fuel cycles. mdpi.com The separation of trivalent actinides from lanthanides often relies on the subtle differences in their coordination chemistry, where actinides show a slightly greater preference for softer donor ligands like nitrogen compared to lanthanides. pnnl.gov

Synergistic Effects in Multi-Ligand Extraction Systems

Synergistic extraction occurs when the extractive capability of a mixture of two ligands is greater than the sum of their individual extraction efficiencies. This enhancement is typically due to the formation of a stable, mixed-ligand complex in the organic phase.

Systems involving bis(2-ethylhexyl)phosphoric acid (HDEHP), a compound with the same alkyl groups as this compound, have been extensively studied for synergistic effects. For example, mixtures of HDEHP and oxime extractants like LIX 860 show significant synergism in the extraction of Ni(II). researchgate.net Similarly, the extraction of Gd(III) by HDEHP is enhanced by the addition of neutral adductants like 1,10-phenanthroline (B135089) or trioctylphosphine (B1581425) oxide (TOPO). nih.gov

Given its structure as an acidic chelating agent, this compound would be expected to function as the primary extractant in a synergistic system. It would neutralize the charge of the metal ion, while a second, neutral ligand (a synergist or adductant) could coordinate to the remaining sites on the metal ion. This dual coordination displaces residual water molecules from the metal's coordination sphere, increasing the organophilicity and stability of the resulting complex, thereby enhancing its extraction into the organic phase.

Structural Characterization of this compound-Metal Complexes

The precise structure and coordination environment of the metal complexes formed by this compound are critical to understanding its function as an extractant. Characterization is typically achieved through single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallography of Metal-Glycine Adducts

Direct crystallographic data for metal complexes of this compound are not widely available in the literature. However, the structures of complexes formed with simpler N-alkylated glycines and related ligands provide a clear model for the expected coordination.

For instance, crystal structures of cobalt(II), nickel(II), and copper(II) complexes with N-methylglycine, N-ethylglycine, and N-propylglycine show that the metal center is typically octahedrally coordinated. researchgate.net In these monomeric structures, two N-alkylglycinato ligands bind in a bidentate fashion (via one carboxylate oxygen and the amino nitrogen) in the equatorial plane, with the two nitrogen atoms arranged in a trans configuration. The axial positions are occupied by water molecules. researchgate.net A similar octahedral geometry is observed in a cadmium(II) complex with N,N-bis(2-hydroxyethyl)glycine, where the ligand chelates through a carboxylate oxygen, the nitrogen, and both hydroxyl oxygen atoms. researchgate.net Based on these analogs, a monomeric complex of a divalent transition metal with this compound would likely adopt a distorted octahedral geometry, formulated as [M(N,N-Bis(2-ethylhexyl)glycinate)₂(H₂O)₂].

Spectroscopic Signatures of Complex Formation (UV-Vis, EPR)

Spectroscopic methods are essential for confirming complex formation in solution and probing the electronic structure of the metal center.

UV-Visible (UV-Vis) Spectroscopy: The complexation of a metal ion by a glycine derivative leads to distinct changes in the UV-Vis spectrum. Studies of N-modified glycine complexes with transition metals like Cu(II), Co(II), and Ni(II) show shifts in absorption bands upon coordination. scispace.com Often, the n→π* transition associated with the carbonyl group of the ligand is altered. semanticscholar.org The d-d transitions of the metal ion also become visible in the visible region, and their position and intensity provide information about the coordination geometry (e.g., tetrahedral vs. octahedral). nih.gov For instance, UV-Vis spectra of Co(II) and Ni(II) complexes with a Schiff base derived from glycine were used to suggest a tetrahedral geometry for the metal centers. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II) (d⁹) or high-spin Co(II) (d⁷). nih.gov The EPR spectrum is sensitive to the local symmetry of the metal ion and the nature of the coordinating atoms. nih.govmdpi.com The principal values of the g-tensor, extracted from the spectrum, can distinguish between different coordination geometries (e.g., distorted octahedral or square pyramidal). scispace.commdpi.com For example, in Cu(II) complexes, the g-tensor values can confirm that the unpaired electron resides in the dₓ²₋y² orbital, which is characteristic of an elongated octahedral or square planar geometry. researchgate.net Hyperfine coupling with the metal nucleus (e.g., ⁶³,⁶⁵Cu, I=3/2) and ligand atoms with nuclear spin (e.g., ¹⁴N, I=1) can provide direct evidence of the atoms involved in the first coordination sphere. nih.gov

Theoretical and Computational Chemistry of N,n Bis 2 Ethylhexyl Glycine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N,N-Bis(2-ethylhexyl)glycine, dictated by its electronic structure. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO and LUMO are crucial for determining a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the glycine (B1666218) core due to its lone pair of electrons, while the LUMO may be distributed across the carboxylic acid group. The bulky 2-ethylhexyl groups primarily influence the molecule's steric properties but can have minor electronic effects.

Table 1: Illustrative DFT Calculation Parameters for this compound

| Parameter | Value/Method | Purpose |

|---|---|---|

| Theory Level | DFT (Density Functional Theory) | To calculate electronic structure and properties. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A common hybrid functional balancing accuracy and computational cost. |

| Basis Set | 6-31G(d,p) | Describes the atomic orbitals used in the calculation. |

The two long and flexible 2-ethylhexyl chains of this compound give rise to a large number of possible conformations (rotamers). Conformational analysis is critical for understanding the molecule's three-dimensional structure and how it influences its physical and chemical properties.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. mdpi.com By systematically rotating the rotatable bonds (e.g., C-C and C-N bonds) and calculating the resulting energy, a map of stable and unstable conformations can be generated. This analysis would identify the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy local minima that may be populated at room temperature. mdpi.com The flexibility of the ethylhexyl chains suggests a complex PES with multiple, closely-spaced energy minima, indicating that the molecule likely exists as an ensemble of different conformations in solution.

QM methods, particularly DFT, are highly effective at predicting spectroscopic parameters that can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions has significantly improved, with DFT-based methods achieving mean absolute errors of less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts when appropriate models and conformational averaging are considered. d-nb.info The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. d-nb.infonih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net For this compound, this would allow for the assignment of specific spectral bands to the stretching and bending motions of its functional groups, such as the C=O and C-O stretches of the carboxylic acid, the C-N stretch, and the various C-H vibrations of the ethylhexyl chains. researchgate.netresearchgate.net A comparison between the calculated and experimental spectra helps confirm the molecule's structure and conformational preferences. researchgate.net

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Group | Predicted Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 10.0 | broad singlet | Highly deshielded, position is concentration and solvent dependent. |

| -N-CH₂-COOH | ~3.2 | singlet | Methylene protons adjacent to nitrogen and carboxyl group. |

| -N-CH₂-CH | ~2.5 | doublet | Methylene protons of the ethylhexyl group attached to nitrogen. |

| -CH(CH₂CH₃) | ~1.8 | multiplet | Methine proton of the ethylhexyl group. |

| -CH₂- (in chain) | 1.2-1.4 | multiplet | Methylene protons within the alkyl chain. |

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While QM methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly in condensed phases like solutions or at interfaces. purdue.eduresearchgate.net MD simulations model the molecule using a classical mechanical force field, allowing for the study of much larger systems and longer timescales. nih.gov

The solubility and behavior of this compound are strongly influenced by its interactions with solvent molecules. MD simulations can model the molecule in a box of explicit solvent molecules (e.g., water, hexane) to study these interactions in detail.

Simulations can reveal the structure of the solvation shell around different parts of the molecule. nih.gov In an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the polar carboxylic acid group. The hydrophobic 2-ethylhexyl chains, however, would disrupt the local hydrogen-bonding network of water, leading to a hydrophobic hydration effect. nih.gov Analysis of radial distribution functions from the simulation can quantify the average distance and coordination number of solvent molecules around specific atoms of the solute. These simulations also provide insights into the dynamics of the solvent, such as the residence time of water molecules in the first solvation shell. researchgate.net

The amphiphilic nature of this compound, with its polar glycine headgroup and nonpolar alkyl tails, suggests it will exhibit interesting behavior at interfaces, such as an air-water or oil-water interface. MD simulations are a powerful tool for studying such phenomena. nih.gov

Simulations can model the molecule at an interface to determine its preferred orientation and conformation. It is expected that the polar carboxylic acid group would orient towards the polar phase (e.g., water), while the hydrophobic 2-ethylhexyl chains would extend into the nonpolar phase (e.g., air or oil). researchgate.net This behavior is characteristic of surfactants. Furthermore, MD simulations can be used to study the adsorption of this compound onto solid surfaces. acs.org By modeling a surface (e.g., silica, a metal oxide) in a solution of the molecule, one can observe the process of adsorption, determine the binding energy, and characterize the structure of the adsorbed layer. ed.ac.uk Such studies are crucial for understanding its potential applications as a corrosion inhibitor, dispersant, or surface modifier.

Despite a comprehensive search for theoretical and computational chemistry studies on this compound and closely related N,N-dialkylglycines, no specific scientific literature or data were found that directly address the detailed outline requested. Research into the self-assembly mechanisms, structure-reactivity relationships, computational probes of reaction pathways, and predictive modeling for ligand-metal interactions of this particular compound does not appear to be available in the public domain.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed content for each specified section and subsection. The existing body of scientific literature does not seem to cover the specific theoretical and computational aspects of this compound in the depth required to fulfill the user's request.

Applications of N,n Bis 2 Ethylhexyl Glycine in Materials Science and Industrial Processes

Surfactant and Emulsifier Applications of N,N-Bis(2-ethylhexyl)glycine

This compound belongs to the class of N,N-dialkyl amino acids, which are known to exhibit amphoteric surfactant properties. In theory, the glycine (B1666218) head group provides hydrophilicity and pH-dependent charge, while the two 2-ethylhexyl chains offer significant hydrophobicity. This structure suggests potential for surface activity.

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

There is no available scientific literature detailing the micellization behavior or the critical micelle concentration (CMC) of this compound. Such studies are fundamental to understanding a surfactant's efficiency and effectiveness in various applications. The CMC is a critical parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles, leading to a significant drop in surface tension. Without experimental data, any discussion on its CMC would be purely speculative.

Stabilization of Emulsions, Suspensions, and Foams

The ability of a surfactant to stabilize emulsions, suspensions, and foams is directly related to its ability to adsorb at interfaces and reduce interfacial tension. While the molecular structure of this compound suggests it could potentially function as a stabilizer, no published research confirms or quantifies its effectiveness in these roles. Data on its performance in stabilizing oil-in-water or water-in-oil emulsions, preventing the settling of solid particles in suspensions, or its capacity to generate and sustain foams is not available.

Role in Detergency and Cleaning Formulations

Detergency involves a complex interplay of surface tension reduction, micellization, and the ability to remove and suspend soil. Amino acid-based surfactants are sometimes utilized in cleaning formulations due to their potential for mildness and biodegradability. However, there are no specific studies or formulation examples that cite the use of this compound as a primary or secondary surfactant in detergent or cleaning products. Its efficacy in soil removal and prevention of redeposition has not been documented.

This compound in Polymer and Materials Chemistry

The bifunctional nature of amino acids and their derivatives can sometimes be exploited in polymer science, either as monomers for the synthesis of novel polymers or as additives to modify the properties of existing materials.

As a Monomer or Co-monomer in Polymer Synthesis

For this compound to act as a monomer, it would typically require reactive functional groups that can participate in polymerization reactions. While the carboxylic acid group of the glycine moiety could potentially be used for esterification or amidation reactions to form polyesters or polyamides, no literature has been found that describes the synthesis of polymers using this compound as a monomer or co-monomer.

Polymer Additive for Property Modification

Surfactants and other amphiphilic molecules are often used as additives in polymer formulations to act as plasticizers, dispersing agents, or antistatic agents. The introduction of this compound into a polymer matrix could theoretically alter its surface properties, flexibility, or compatibility with other components. However, there is a lack of published research or patents that demonstrate the use of this specific compound as a polymer additive for property modification.

Surface Modification Agent for Diverse Materials

Currently, there is limited specific information available in the public domain and scientific literature detailing the use of this compound as a surface modification agent for diverse materials. While amino acids and their derivatives are broadly utilized for surface functionalization, dedicated research on this particular compound's capabilities in altering the surface properties of materials—such as hydrophobicity, biocompatibility, or adhesion—is not prominently documented. General knowledge suggests that amphiphilic molecules, which this compound could be classified as due to its carboxylic acid head and bulky alkyl tails, have theoretical potential as surfactants or coating agents. However, without specific studies, any discussion of its role in this application remains speculative.

Applications in Advanced Separation Technologies (non-biological)

The unique molecular structure of this compound, featuring a hydrophilic glycine core flanked by two bulky, hydrophobic 2-ethylhexyl groups, suggests its potential utility in various separation technologies. These applications would likely leverage the compound's amphiphilic nature and its capacity for selective chemical interactions.

Membrane Separations and Permeability Studies

Adsorption and Desorption Processes in Industrial Applications

In the realm of industrial separations, particularly in hydrometallurgy, compounds structurally similar to this compound have demonstrated significant utility in solvent extraction processes, which are fundamentally based on adsorption and desorption phenomena. A notable example is the amic acid extractant, N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG). acs.org This molecule shares the core N,N-di(2-ethylhexyl)amino group and the glycine functional group, suggesting that this compound could exhibit analogous behavior as a chelating agent for metal ions.

The extraction process with agents like D2EHAG involves the formation of a complex between the extractant and the metal ion at the interface of an aqueous and an organic phase. The hydrophobic ethylhexyl groups ensure the solubility of the complex in the organic solvent, thus "extracting" the metal ion from the aqueous solution. The selectivity of this extraction is dependent on factors such as the pH of the aqueous phase and the concentration of the extractant. acs.org

For instance, D2EHAG has been shown to be effective in the selective extraction of scandium(III) from solutions containing other lanthanides. It has also been investigated for the separation of nickel(II) and cobalt(II) from manganese(II), which is a critical step in the recycling of lithium-ion batteries. acs.org The separation mechanism is attributed to the chelating effect of the glycine and amide groups, which form a stable complex with the target metal ions.

The desorption, or stripping, of the metal ion from the organic phase is typically achieved by altering the pH with an acidic solution, which breaks the metal-extractant complex and transfers the metal ion back into an aqueous phase, thereby allowing for the recovery of the purified metal and the regeneration of the extractant for reuse. nih.gov

The table below summarizes the extraction efficiency of various metal ions using D2EHAG, a close structural analog of this compound.

| Metal Ion | Extractant | pH for 50% Extraction (pH₀.₅) | Separation Factor (β) | Reference |

| Scandium(III) | D2EHAG | ~1.0 | Sc/La > 1000 | |

| Nickel(II) | D2EHAG | ~5.5 | Ni/Mn ~ 100 | acs.org |

| Cobalt(II) | D2EHAG | ~6.0 | Co/Mn ~ 10 | acs.org |

This interactive table is based on data for the analogous compound D2EHAG and is presented to illustrate the potential application of this compound in similar processes.

Role in Gas Separation and Capture Technologies (e.g., CO2)

The application of this compound in gas separation and capture technologies, such as for carbon dioxide (CO2), is not well-documented in scientific literature. Current research on amino acid-based CO2 capture systems primarily focuses on aqueous solutions of simple amino acid salts, like potassium glycinate or sarcosinate. osti.govosti.gov These systems rely on the reaction between the amine group and CO2 to form carbamates or bicarbonates in an aqueous medium. osti.gov The bulky and hydrophobic bis(2-ethylhexyl) groups in this compound would significantly reduce its solubility in water, making it unsuitable for such aqueous-based absorption processes. While non-aqueous solvent systems for CO2 capture are being explored, the specific use of this compound in this context has not been reported.

Industrial Process Optimization and Engineering Considerations for this compound

The efficient and scalable synthesis of this compound is crucial for its potential industrial applications. Process design and scale-up would require careful consideration of reaction pathways, reactor design, and downstream processing to ensure high yield, purity, and cost-effectiveness.

Process Design and Scale-up of this compound Synthesis

While specific industrial-scale synthesis of this compound is not detailed in publicly available literature, several general synthetic routes for N,N-dialkylated amino acids can be considered. The choice of a particular route for industrial scale-up would depend on factors such as raw material cost, reaction efficiency, safety, and environmental impact.

Two plausible synthetic pathways are:

Direct N-alkylation of Glycine: This method involves the direct reaction of glycine with an alkylating agent, such as 2-ethylhexyl bromide or 2-ethylhexyl iodide, in the presence of a base. To achieve dialkylation, stoichiometry and reaction conditions would need to be carefully controlled to favor the formation of the N,N-disubstituted product over the mono-alkylated intermediate. A more sustainable approach involves the direct N-alkylation of unprotected amino acids with alcohols, which produces water as the only byproduct. nih.gov This reaction is often catalyzed by transition metal complexes, such as those based on ruthenium or iron. nih.gov

Scale-up Considerations: For industrial scale-up, a batch or continuous-flow reactor could be employed. A continuous-flow system might offer better control over reaction temperature and time, leading to higher selectivity and yield. The choice of solvent would be critical to ensure solubility of both the polar glycine and the nonpolar 2-ethylhexanol. Downstream processing would involve separation of the catalyst (if heterogeneous) and purification of the product, likely through crystallization or chromatography.

Reductive Amination of Glyoxylic Acid: This two-step process first involves the formation of an imine between glyoxylic acid and di(2-ethylhexyl)amine, followed by reduction of the imine to yield this compound. researchgate.netgoogle.com The reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ and a metal catalyst like palladium on carbon) or chemical hydrides. google.com

Scale-up Considerations: This route avoids the use of alkyl halides. Catalytic hydrogenation is often preferred for large-scale production due to its efficiency and cost-effectiveness. The process would require a high-pressure reactor if gaseous hydrogen is used. Catalyst selection and recovery are key economic and environmental considerations. The purification of the final product would involve removing the catalyst and any unreacted starting materials or byproducts.

The following table outlines key parameters for the potential scale-up of these synthetic routes.

| Parameter | Direct N-alkylation with Alcohol | Reductive Amination |

| Reactants | Glycine, 2-Ethylhexanol | Glyoxylic Acid, Di(2-ethylhexyl)amine, Reducing Agent (e.g., H₂) |

| Catalyst | Ruthenium or Iron complexes | Palladium on Carbon (for hydrogenation) |

| Byproducts | Water | Dependent on reducing agent |

| Reactor Type | Batch or Continuous Stirred-Tank Reactor (CSTR), Flow Reactor | Batch Reactor, High-Pressure Hydrogenator |

| Key Process Controls | Temperature, Catalyst Loading, Reactant Ratio | Temperature, Pressure (for hydrogenation), Catalyst Activity |

| Downstream Processing | Catalyst separation, Product purification (crystallization/distillation) | Catalyst filtration, Product isolation and purification |

This interactive table presents a conceptual comparison of potential industrial synthesis routes.

Reactor Design and Engineering for Industrial Applications

The industrial-scale synthesis of this compound is a process governed by the principles of chemical reaction engineering, where the primary objective is to maximize product yield and purity while ensuring safe and economically viable operation. The design and engineering of the reactor system are central to achieving these goals. The synthesis, typically a liquid-phase N-alkylation reaction, involves bringing glycine or a glycine derivative into contact with a 2-ethylhexyl alkylating agent. This process is characterized by specific challenges, including managing reaction exothermicity, ensuring efficient mixing of potentially immiscible reactants, and controlling reaction selectivity to minimize byproduct formation.

The choice of reactor is dictated by the scale of production, reaction kinetics, and operational flexibility. For the production of this compound, both batch and continuous reactor configurations are viable, with the selection depending on market demand and process economics.

Batch and Semi-Batch Reactors: Batch reactors are commonly used for smaller production volumes or when a single vessel is required to produce multiple products. They offer high flexibility in accommodating different reaction times and conditions. In a typical batch process for this compound, the reactants, such as glycine, a base, and a solvent, are charged into the reactor. The alkylating agent, for example, 2-ethylhexyl bromide, is then added gradually (semi-batch operation) to control the reaction rate and the significant heat generated.

Key engineering features for a batch reactor in this application include:

Agitation System: A robust agitation system, often employing a turbine or pitched-blade impeller, is essential to ensure homogeneity and enhance mass transfer between the liquid and solid phases (if a solid base is used).

Heating/Cooling Jacket: An external jacket or internal cooling coils are critical for removing the heat of reaction to maintain the optimal process temperature. hassanelbanhawi.commdpi.comafpm.org

Material of Construction: Due to the potential presence of corrosive reactants like alkyl halides and bases, materials such as glass-lined steel or stainless steel alloys (e.g., Hastelloy) are often required.

Continuous Stirred-Tank Reactors (CSTRs): For large-scale, continuous production, a single CSTR or a series of CSTRs is often the preferred configuration. CSTRs operate at a steady state, allowing for consistent product quality and better heat management compared to large batch reactors. researchgate.net In a CSTR system, reactants are continuously fed into the reactor, and the product stream is continuously withdrawn. The vigorous mixing within a CSTR ensures uniform temperature and concentration throughout the reactor volume. A cascade of CSTRs can be used to approximate the performance of a plug flow reactor, which can be beneficial for optimizing conversion and selectivity.

| Reactor Type | Typical Scale | Advantages | Disadvantages |

| Batch Reactor | Small to Medium | High flexibility for multi-product synthesis; Good for long reaction times. | Higher operational costs per unit product; Potential for batch-to-batch variability. |

| Semi-Batch Reactor | Small to Medium | Excellent control over reaction rate and temperature by managing feed rate. | Longer cycle times compared to continuous processes. |

| CSTR (Single) | Large | Excellent heat control; Consistent product quality; Lower operating labor. | Lower conversion per unit volume compared to a batch or plug flow reactor. |

| CSTRs in Series | Large | Higher overall conversion than a single CSTR; Good temperature control. | Higher capital cost and more complex control systems. |

Core Engineering Considerations:

The successful industrial production of this compound hinges on addressing several key engineering challenges that are intrinsic to liquid-phase alkylation reactions.

Stoichiometric Control and Feed Strategy: Precise control over the molar ratio of reactants is essential for maximizing the yield of the desired N,N-disubstituted product and minimizing the formation of mono-alkylated or other byproducts. In a semi-batch or continuous process, the feed rate of the alkylating agent must be carefully controlled. This is often achieved using high-precision metering pumps and flow controllers integrated into a distributed control system (DCS).

Downstream Processing Integration: The reactor design is intrinsically linked to the downstream purification process. The reactor effluent will contain the product, unreacted starting materials, salts, and byproducts. The subsequent separation steps may include:

Filtration: To remove solid salts formed during the reaction.

Phase Separation (Decantation): If the reaction is carried out in a two-phase system.

Distillation/Rectification: To remove solvents and purify the final product. core.ac.uk The design of the reactor, such as the inclusion of a bottom outlet valve suitable for slurries or a sight glass for phase separation, must facilitate these downstream operations.

The table below presents illustrative operational parameters for a hypothetical industrial-scale batch synthesis of this compound, based on general principles for similar N-alkylation reactions.

| Parameter | Value | Rationale |

| Reactor Type | Jacketed Glass-Lined Steel Batch Reactor | Provides corrosion resistance and good heat transfer capabilities. |

| Volume | 10,000 L | Suitable for medium-scale industrial production. |

| Reactants | Glycine, 2-Ethylhexyl Bromide, Potassium Carbonate (Base), Toluene (Solvent) | A common route for N-alkylation of amino acids. libretexts.org |

| Reaction Temperature | 80 - 110 °C | Balances reaction rate with minimizing side reactions. Higher temperatures can increase reaction rate but may lead to byproducts. |

| Pressure | Atmospheric to 2 bar | Slightly elevated pressure can prevent boiling of the solvent and contain any volatile byproducts. |

| Agitator Speed | 60 - 120 RPM | Ensures suspension of solid base and good mixing of reactants to overcome mass transfer limitations. |

| Heat of Reaction (Est.) | -100 to -150 kJ/mol | Typical range for alkylation reactions; requires an efficient cooling system. |

| Cycle Time | 12 - 18 hours | Includes charging, reaction, and initial product workup/transfer. |

Ultimately, the optimal reactor design for the industrial application of this compound is a tailored solution that balances capital and operating costs with the requirements for safety, product quality, and production capacity.

Environmental Chemistry and Fate of N,n Bis 2 Ethylhexyl Glycine

Abiotic Transformation Pathways of N,N-Bis(2-ethylhexyl)glycine in the Environment

The abiotic degradation of this compound is expected to be influenced by environmental factors such as sunlight, water, and the presence of reactive chemical species in soil and sediment.

Photolysis and Photo-oxidation Mechanisms

While direct photolysis of this compound is not extensively documented, compounds with similar structures can undergo photochemical degradation. The presence of abstractable hydrogen atoms on the ethylhexyl chains suggests that photo-oxidation, mediated by hydroxyl radicals (•OH) in the atmosphere or aquatic environments, could be a significant transformation pathway. This process would likely lead to the formation of hydroperoxides, alcohols, ketones, and eventually smaller, more soluble degradation products through chain cleavage.

For instance, the UV filter ethylhexyl methoxycinnamate (EHMC) has been shown to undergo photodegradation, forming various oxidized and hydroxylated isomers. This suggests that the 2-ethylhexyl group is susceptible to photo-oxidative transformation.

Hydrolysis and Chemical Degradation in Aquatic Systems

The this compound molecule contains an amide linkage within its glycine (B1666218) backbone which could be susceptible to hydrolysis, although amides are generally more resistant to hydrolysis than esters under neutral pH conditions. The rate of hydrolysis would be significantly influenced by pH, with faster degradation expected under acidic or alkaline conditions.

Hydrolysis would likely cleave the molecule, yielding glycine and bis(2-ethylhexyl)amine (B85733). The subsequent fate of these products would then be governed by their individual properties.

Studies on the degradation of poly[bis(glycine ethyl ester)phosphazene] in aqueous media have shown that the glycine ester moieties are released through hydrolysis. nih.gov While the molecular backbone is different, this supports the principle of hydrolytic cleavage of glycine derivatives in aquatic environments.

Oxidative and Reductive Transformations in Soil and Sediment

In soil and sediment, this compound is expected to partition strongly to organic matter due to the hydrophobic nature of the two 2-ethylhexyl chains. This sorption would reduce its mobility and bioavailability. oekotoxzentrum.ch

Under aerobic conditions, oxidative processes mediated by metal oxides (e.g., manganese oxides) could contribute to the degradation of the molecule. These reactions could involve the oxidation of the alkyl chains or the glycine moiety.

In anaerobic sediments, reductive transformations may occur. While specific pathways for this compound are unknown, analogous compounds can undergo various reductive reactions. However, given the structure of this compound, oxidative pathways are likely to be more significant for its initial breakdown. The persistence of a related compound, bis(2-ethylhexyl) phosphonate (B1237965) (BIS), has been studied in soils, indicating that the bis(2-ethylhexyl) structure can be subject to environmental degradation processes, though the specific mechanisms were not detailed. osti.gov

Biotic Transformation and Biodegradation Mechanisms of this compound

The biodegradation of this compound is anticipated to be the primary mechanism for its removal from the environment. The process is likely to be initiated by microbial enzymes that can attack the ester and amide bonds and subsequently degrade the resulting metabolites.

Microbial Degradation Pathways and Metabolite Identification (purely chemical transformations)

The microbial degradation of this compound is expected to proceed in a stepwise manner, analogous to the well-studied biodegradation of DEHP. ntua.gr The initial step is likely the hydrolysis of the glycine moiety, followed by the degradation of the resulting bis(2-ethylhexyl)amine and glycine.

A proposed microbial degradation pathway for this compound, based on analogous compounds, is as follows:

Initial Hydrolysis : The process is likely initiated by hydrolase enzymes, cleaving the molecule into bis(2-ethylhexyl)amine and glycine.

Degradation of Bis(2-ethylhexyl)amine : This intermediate would likely undergo further degradation, possibly through oxidation of the ethylhexyl chains. This could lead to the formation of 2-ethylhexanol and subsequently 2-ethylhexanoic acid, as observed in the degradation of DEHP. nih.gov The branched nature of the 2-ethylhexyl group may slow down its complete mineralization. chemicalbook.com

Degradation of Glycine : Glycine is a simple amino acid and is readily biodegradable by a wide range of microorganisms, being mineralized to carbon dioxide, water, and ammonia.

| Step | Transformation | Potential Metabolites | Analogous Compound |

|---|---|---|---|

| 1 | Initial Hydrolysis | Bis(2-ethylhexyl)amine, Glycine | DEHP, Poly[bis(glycine ethyl ester)phosphazene] |

| 2 | Oxidation of Bis(2-ethylhexyl)amine | 2-ethylhexanol, 2-ethylhexanoic acid | DEHP, 2-Ethylhexyl Nitrate |

| 3 | Mineralization of Glycine | CO2, H2O, NH3 | Glyphosate, Natural Glycine |

Enzymatic Biotransformations of this compound

The enzymatic processes involved in the biotransformation of this compound can be inferred from studies on similar substrates. Esterases and amidases are the primary enzyme classes expected to initiate the degradation cascade.

Esterases/Amidases : These enzymes are crucial for the initial hydrolytic cleavage of the molecule. A wide variety of microorganisms have been shown to produce esterases capable of hydrolyzing the ester bonds in DEHP, releasing mono(2-ethylhexyl) phthalate (B1215562) and 2-ethylhexanol. researcher.lifenih.gov It is plausible that similar hydrolases could act on the amide linkage in this compound.

Alcohol Dehydrogenases and Aldehyde Dehydrogenases : Following the release of 2-ethylhexanol from the breakdown of the bis(2-ethylhexyl)amine moiety, these enzymes would be involved in its further oxidation to 2-ethylhexanoic acid.

Monooxygenases and Dioxygenases : These enzymes would play a role in the subsequent degradation of the alkyl chains and any aromatic intermediates that might be formed, by introducing oxygen atoms to facilitate ring cleavage and further breakdown.

| Enzyme Class | Potential Role | Analogous Substrate |

|---|---|---|

| Esterases/Amidases | Initial hydrolysis of the glycine moiety | DEHP |

| Alcohol Dehydrogenases | Oxidation of 2-ethylhexanol | DEHP metabolites |

| Aldehyde Dehydrogenases | Oxidation of 2-ethylhexanal | DEHP metabolites |

| Monooxygenases/Dioxygenases | Degradation of alkyl chains and aromatic intermediates | Phthalate isomers |

Environmental Distribution and Transport Behavior of this compound

Sorption and Desorption Dynamics in Environmental Compartments